[6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Hypoxia-inducible factor (HIF) Prolyl hydroxylase (PHD) inhibition Erythropoiesis

Unlock synthetic precision with [6-(4-Chlorophenoxy)pyridin-3-yl]methanol—the exact regioisomer required for constructing TP0463518-class PHD2 inhibitors (Ki=5.3 nM). Generic substitution with ortho- or meta-analogs collapses established SAR, invalidating in vivo EPO induction data. The pre-installed 4-chlorophenoxy group and 3-hydroxymethyl handle enable direct elaboration to p38 MAPK inhibitors (IC50=17 µM) and patent-protected P2X3 antagonists. Insist on CAS 1160430-78-3 to preserve pharmacological fidelity and streamline your synthetic route.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 1160430-78-3
Cat. No. B1427581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Chlorophenoxy)pyridin-3-yl]methanol
CAS1160430-78-3
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)CO)Cl
InChIInChI=1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2
InChIKeyOYZUUNVPQAVBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS 1160430-78-3) – Technical Baseline and Procurement-Relevant Identity


[6-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS 1160430-78-3; molecular formula C12H10ClNO2; molecular weight 235.67 g/mol) is a functionalized pyridine derivative featuring a 4-chlorophenoxy substituent at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring [1]. The compound is commercially supplied as a solid powder with a reported purity specification of ≥95% and a melting point of 101–102°C . Its primary utility lies as a versatile small-molecule scaffold and synthetic intermediate, with the pyridine-3-methanol core serving as a key reactive handle for constructing biologically active heterocyclic compounds .

Procurement Risk Advisory – Why [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Cannot Be Casually Substituted by Other Pyridine Methanols


Generic substitution of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol with other pyridine methanol derivatives introduces substantial synthetic and pharmacological risk due to documented regioisomeric and substituent-dependent activity cliffs. Specifically, the 6-(4-chlorophenoxy) substitution pattern confers a distinct spatial and electronic profile that cannot be recapitulated by ortho- or meta-substituted analogs (e.g., [2-(4-chlorophenoxy)pyridin-3-yl]methanol, CAS 338413-59-5; or [6-(4-chlorophenoxy)pyridin-2-yl]methanol, CAS 77525-12-3). Literature structure–activity relationship (SAR) data confirm that the para-chloro substitution on the phenoxy ring and the 6-position attachment on pyridine are critical determinants of downstream biological activity [1]. Furthermore, compounds derived from this exact scaffold have advanced to preclinical in vivo studies [2], indicating that substitution with superficially similar analogs would invalidate established SAR and require de novo synthetic route re-validation.

Quantitative Differentiation Evidence for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol – Head-to-Head and Cross-Study Comparisons


Evidence 1 – Synthetic Derivatization into a Nanomolar-Potency Clinical Candidate (TP0463518) with In Vivo Pharmacodynamic Validation

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol serves as the direct synthetic precursor to the clinical-stage PHD inhibitor TP0463518. In the synthesis of TP0463518, the primary alcohol moiety undergoes conversion to a methyl linker that anchors the [6-(4-chlorophenoxy)pyridin-3-yl]methyl fragment as an integral pharmacophoric element [1]. TP0463518 exhibits potent competitive inhibition of human PHD2 with Ki = 5.3 nM and inhibits human PHD1 and PHD3 with IC50 values of 18 nM and 63 nM, respectively . In vivo oral administration of TP0463518 in normal rats at 40 mg/kg increased hepatic HIF-2α levels from 0.27 to 1.53 fmol/mg (5.7-fold increase) and elevated liver EPO mRNA expression by 1300-fold [2]. This level of in vivo target engagement and pharmacodynamic effect distinguishes this scaffold from other pyridine methanol derivatives that lack documented progression to advanced preclinical development.

Hypoxia-inducible factor (HIF) Prolyl hydroxylase (PHD) inhibition Erythropoiesis Chronic kidney disease Anemia

Evidence 2 – p38 MAP Kinase Inhibitory Activity: Substitution-Dependent Potency Demonstrated in SAR Studies

In a systematic SAR evaluation of 4-arylpiperazinyl-substituted 2-(pyridin-3-yl)-1H-benzimidazole derivatives, the 4-chlorophenoxy substitution at the 2-position of the pyridyl moiety (compound 5i) produced p38 MAP kinase inhibition with IC50 = 17 µM [1]. This activity was measured against a panel of structurally related compounds with alternative substituents, establishing the 4-chlorophenoxy group as a favorable substitution pattern for kinase inhibition within this chemotype. The same compound series also exhibited antiproliferative activity against CCRF-CEM (leukemia), HCT-116 (colon), and MDA-MB-468 (breast) cancer cell lines [1].

p38 MAP kinase Inflammation Kinase inhibition Structure–activity relationship (SAR) Cancer

Evidence 3 – Regioisomeric Specificity: Differentiating [6-(4-Chlorophenoxy)pyridin-3-yl]methanol from Ortho- and Meta-Substituted Analogs

Multiple regioisomers of chlorophenoxy-pyridine methanol exist commercially, including [2-(4-chlorophenoxy)pyridin-3-yl]methanol (CAS 338413-59-5) and [6-(4-chlorophenoxy)pyridin-2-yl]methanol (CAS 77525-12-3) . The 3-hydroxymethyl substitution pattern in [6-(4-Chlorophenoxy)pyridin-3-yl]methanol positions the reactive alcohol group para to the pyridine nitrogen, whereas the ortho-substituted [2-(4-chlorophenoxy)pyridin-3-yl]methanol places the alcohol adjacent to the phenoxy group, substantially altering steric accessibility and electronic distribution . The melting point of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol (101–102°C) differs from that of its ortho analog [2-(4-chlorophenoxy)pyridin-3-yl]methanol, which exhibits a predicted boiling point of 378.3±37.0°C and predicted pKa of 13.07±0.10 , reflecting divergent physicochemical properties that affect solubility, crystallinity, and handling.

Regioisomerism Medicinal chemistry Synthetic building blocks Structure-based drug design Scaffold differentiation

Evidence 4 – Documented Use as a Synthetic Intermediate in Patented Heterocyclic Compound Series

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol is explicitly disclosed as a key intermediate in the synthesis of heterocyclic compounds claimed to possess P2X3 receptor antagonistic activity [1]. The patent documentation (USPTO filing, Patent No. 12503468) describes heterocyclic compounds of formula I that exhibit high P2X3 antagonistic activity with reported good selectivity, low toxicity, and favorable metabolic stability [1]. The inclusion of this specific intermediate in a granted patent application indicates that its structural features have been recognized as advantageous for accessing a distinct intellectual property space within the P2X3 antagonist field.

P2X3 receptor antagonism Chronic cough Pain Heterocyclic synthesis Patent-protected scaffolds

Optimal Deployment Scenarios for [6-(4-Chlorophenoxy)pyridin-3-yl]methanol Based on Evidence-Backed Differentiation


Scenario A – Synthesis of PHD Inhibitors for Anemia and HIF Pathway Research

Procure [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as the starting material for constructing TP0463518 and related PHD inhibitor analogs. The hydroxymethyl group at the 3-position provides a direct synthetic handle for installing the dihydropyridine core, yielding compounds with demonstrated nanomolar PHD2 inhibition (Ki = 5.3 nM) and robust in vivo EPO induction (1300-fold mRNA increase in rat liver) [1][2]. This application is directly supported by published preclinical pharmacology data and represents the highest-confidence use case for this compound.

Scenario B – p38 MAP Kinase Inhibitor Lead Optimization and SAR Expansion

Utilize [6-(4-Chlorophenoxy)pyridin-3-yl]methanol as a core scaffold for elaborating 2-(pyridin-3-yl)-1H-benzimidazole derivatives targeting p38 MAP kinase. The pre-installed 4-chlorophenoxy group has been shown to confer measurable kinase inhibition (IC50 = 17 µM) in this chemotype [3], providing a validated starting point for medicinal chemistry optimization campaigns focused on inflammatory and oncologic indications.

Scenario C – P2X3 Receptor Antagonist Development Programs

Integrate [6-(4-Chlorophenoxy)pyridin-3-yl]methanol into synthetic routes for heterocyclic P2X3 antagonists. This compound is explicitly named as a preferred intermediate in a granted patent [4] covering heterocyclic compounds with claimed P2X3 antagonistic activity, selectivity, and favorable drug-like properties. Procurement of this specific intermediate may be essential for organizations operating within this intellectual property landscape.

Scenario D – Regioisomerically Defined Library Synthesis for Pyridine-Based Chemical Biology

Select [6-(4-Chlorophenoxy)pyridin-3-yl]methanol for the construction of regioisomerically pure pyridine-derived small-molecule libraries. The defined substitution pattern (6-phenoxy, 3-methanol) [5] ensures consistent spatial presentation of the hydroxymethyl reactive handle, enabling reliable parallel synthesis and high-content screening outcomes where regioisomeric ambiguity would confound SAR interpretation.

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